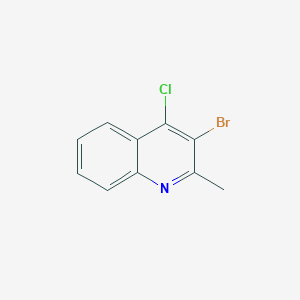

3-Bromo-4-cloro-2-metilquinolina

Descripción general

Descripción

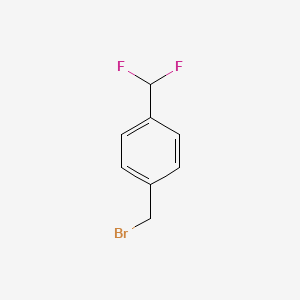

3-Bromo-4-chloro-2-methylquinoline is a solid compound . It has an empirical formula of C10H7BrClN and a molecular weight of 256.53 . It is a unique chemical provided to early discovery researchers .

Synthesis Analysis

Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry . There are various synthesis protocols reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloro-2-methylquinoline is represented by the SMILES stringBrC1=C(Cl)C2=CC=CC=C2N=C1C . The InChI representation is 1S/C10H7BrClN/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 . Physical And Chemical Properties Analysis

3-Bromo-4-chloro-2-methylquinoline is a solid . It is slightly soluble in water but soluble in polar organic solvents such as ethanol, methanol, and DMF. This compound is stable under normal conditions, but it can undergo oxidation and reduction reactions.Aplicaciones Científicas De Investigación

Descubrimiento de Fármacos y Química Medicinal

3-Bromo-4-cloro-2-metilquinolina: es un andamiaje valioso en química medicinal debido a su estructura heterocíclica, que es un componente clave en muchos compuestos farmacológicamente activos. Sus derivados se exploran para diversas actividades biológicas, incluidas las propiedades antimaláricas, antimicrobianas y anticancerígenas . La capacidad del compuesto para someterse a una mayor funcionalización lo convierte en un intermedio versátil en la síntesis de moléculas más complejas con posibles efectos terapéuticos.

Síntesis de Agentes Antimicrobianos

El núcleo de quinolina, parte de la estructura de This compound, es conocido por sus propiedades antimicrobianas. Los derivados de este compuesto se han estudiado por su eficacia contra diversas especies microbianas Gram-positivas y Gram-negativas. La sustitución en el anillo de piridina heterocíclico juega un papel significativo en la actividad antimicrobiana, lo que lleva al desarrollo de nuevos fármacos antimicrobianos con propiedades mejoradas .

Investigación Anticancerígena

Los derivados de quinolina, incluidos los derivados de This compound, han mostrado promesa en la investigación anticancerígena. Se sabe que inhiben la síntesis de ADN al atacar la girasa de ADN bacteriana y la topoisomerasa tipo IV, lo que puede provocar la muerte bacteriana rápida. Este mecanismo también se está explorando por su potencial en el tratamiento del cáncer, donde la inhibición de enzimas similares en las células cancerosas podría prevenir su proliferación .

Desarrollo de Fármacos Antimaláricos

El núcleo de quinolina es históricamente significativo en el tratamiento de la malaria, siendo la cloroquina uno de los ejemplos más conocidos. This compound sirve como punto de partida para la síntesis de nuevos derivados de quinolina que pueden probarse para la actividad antimalárica. La búsqueda de nuevos fármacos antimaláricos es particularmente importante debido a la aparición de cepas resistentes a los fármacos del parásito de la malaria .

Aplicaciones en Ciencia de Materiales

Más allá de sus aplicaciones biológicas, This compound también se puede utilizar en la ciencia de materiales. Sus derivados se pueden utilizar como intermediarios en la síntesis de compuestos orgánicos que forman parte de materiales electrónicos, colorantes y catalizadores. Las propiedades electrónicas de la quinolina la hacen adecuada para su uso en el desarrollo de semiconductores orgánicos y diodos emisores de luz (LED) .

Química Ambiental

En química ambiental, This compound y sus derivados se pueden emplear en la detección y eliminación de contaminantes. Su capacidad para formar complejos con metales se puede aprovechar en el desarrollo de sensores para metales pesados en fuentes de agua. Además, sus derivados se pueden utilizar en la síntesis de compuestos que degradan contaminantes ambientales a través de procesos de oxidación avanzados .

Safety and Hazards

Direcciones Futuras

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Therefore, the future directions of 3-Bromo-4-chloro-2-methylquinoline could be in the exploration of its potential applications in these fields.

Mecanismo De Acción

Target of Action

Quinoline, the core structure of this compound, is known to interact with various biological targets, playing a major role in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, disrupting cell membranes, or interfering with dna synthesis .

Biochemical Pathways

Quinoline derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The molecular weight of 25653 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline derivatives .

Análisis Bioquímico

Biochemical Properties

3-Bromo-4-chloro-2-methylquinoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting their activity and altering biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 3-Bromo-4-chloro-2-methylquinoline on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-Bromo-4-chloro-2-methylquinoline can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, 3-Bromo-4-chloro-2-methylquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of drugs and other compounds. Furthermore, 3-Bromo-4-chloro-2-methylquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-chloro-2-methylquinoline can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that 3-Bromo-4-chloro-2-methylquinoline can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Bromo-4-chloro-2-methylquinoline vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily modulate biochemical pathways. At higher doses, it can cause toxic effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

3-Bromo-4-chloro-2-methylquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 3-Bromo-4-chloro-2-methylquinoline can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 3-Bromo-4-chloro-2-methylquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways .

Subcellular Localization

The subcellular localization of 3-Bromo-4-chloro-2-methylquinoline is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism .

Propiedades

IUPAC Name |

3-bromo-4-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTQUYIJYAJUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)

![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)

![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B1442122.png)